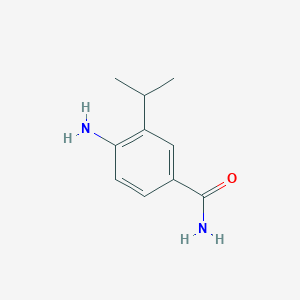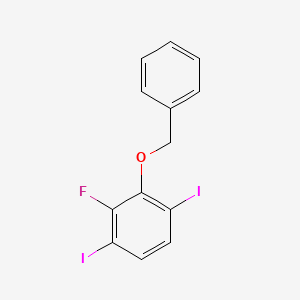
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and two iodine atoms attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(Benzyloxy)-3-fluorobenzene, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Iodination: The brominated intermediate is then subjected to halogen exchange reactions using iodine reagents to replace the bromine atoms with iodine atoms.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the fluorine atom to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation: Carbonyl compounds derived from the benzyloxy group.
Reduction: Compounds with reduced fluorine atoms or other functional groups.
Coupling Reactions: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
科学研究应用
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its functional groups. In biological applications, the benzyloxy and fluorine substituents may interact with specific molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-1,4-diiodobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoro-1,4-diiodobenzene: Lacks the benzyloxy group, affecting its chemical behavior and applications.
2-(Benzyloxy)-3-fluorobenzene: Lacks the iodine atoms, leading to different reactivity in substitution and coupling reactions.
Uniqueness
2-(Benzyloxy)-3-fluoro-1,4-diiodobenzene is unique due to the presence of both benzyloxy and fluorine substituents along with two iodine atoms. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C13H9FI2O |
|---|---|
分子量 |
454.02 g/mol |
IUPAC 名称 |
2-fluoro-1,4-diiodo-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9FI2O/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
RRXUTCQXWYQZJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


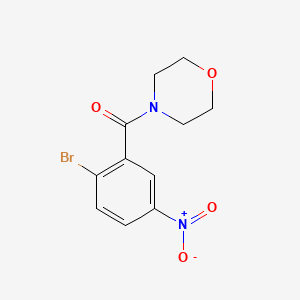
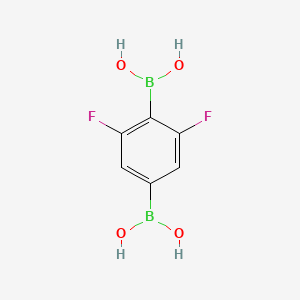
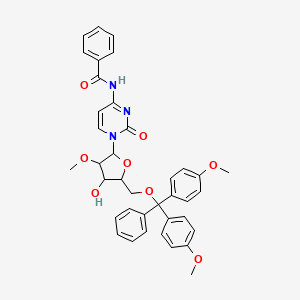
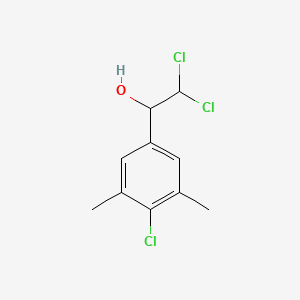
![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)

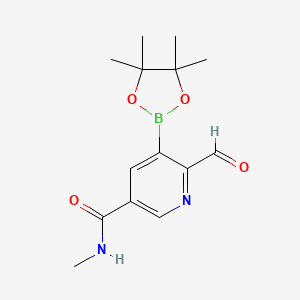

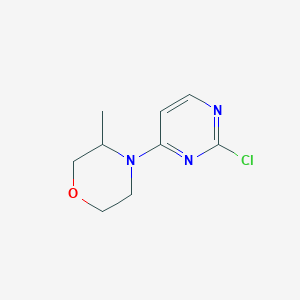
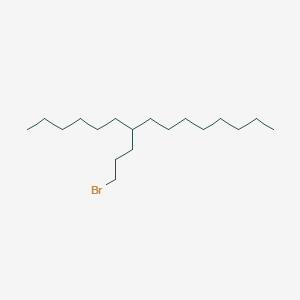
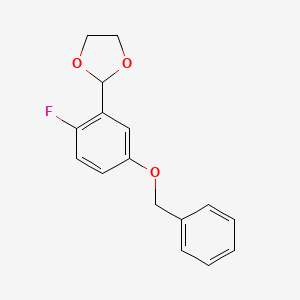
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
